molecular formula C8H6ClNO4 B080554 Methyl 2-chloro-4-nitrobenzoate CAS No. 13324-11-3

Methyl 2-chloro-4-nitrobenzoate

Cat. No. B080554
CAS RN: 13324-11-3
M. Wt: 215.59 g/mol
InChI Key: PICNSXCJRMYANX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid or 3-nitrobenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature. The structure of these compounds is confirmed by IR and single-crystal X-ray diffraction studies, indicating a precise method for synthesizing nitrobenzoate derivatives (Chidan Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is detailed through various spectroscopic and crystallographic methods. For instance, the FT-IR spectrum, first-order hyperpolarizability, and NBO analysis are crucial for understanding the vibrational wavenumbers, molecular stability, and charge transfer within the molecule. The geometrical parameters obtained from XRD studies are in agreement with the calculated (DFT) values, providing insight into the molecular structure of nitrobenzoate derivatives (Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Methyl 2-chloro-4-nitrobenzoate's reactivity is highlighted by its role as a building block in synthesizing various heterocyclic scaffolds. It can undergo reactions leading to the preparation of substituted nitrogenous heterocycles, demonstrating its multifaceted chemical reactivity (Křupková et al., 2013).

Physical Properties Analysis

The crystal and molecular structure analysis of compounds related to Methyl 2-chloro-4-nitrobenzoate reveals their crystallization behavior and physical properties. The analysis of hydrogen-bonded chains and sheets in these molecules contributes to understanding their solid-state properties and potential applications in materials science (Portilla et al., 2007).

Chemical Properties Analysis

Studies on the molecular salts and co-crystals of 2-Chloro-4-nitrobenzoic acid, a closely related compound, elucidate the significance of non-covalent interactions, such as hydrogen and halogen bonds, in determining the chemical properties of these materials. The versatility of 2-Chloro-4-nitrobenzoic acid in forming molecular salts with various pyridyl and benzoic acid derivatives demonstrates the chemical adaptability and potential applications of Methyl 2-chloro-4-nitrobenzoate and its derivatives in pharmaceutical and material science fields (Oruganti et al., 2017).

Scientific Research Applications

Crystallography

  • Methyl 2-chloro-4-nitrobenzoate has been used as a coformer in the creation of pharmaceutical cocrystals and molecular salts .
  • The coformer falls under the classification of a ‘generally regarded as safe’ compound. All five complexes make use of a number of different heteromeric hydrogen-bonded interactions .
  • The coformer has been produced with five commonly available compounds, some of pharmaceutical relevance .
  • The results of these experiments have led to the construction of a variety of organized frameworks, often with potentially useful chemical and physical properties .

Organic Synthesis

  • Methyl 4-chloro-2-nitrobenzoate undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .
  • This compound was used in the synthesis of methyl 3-hydroxybenzo [b]thiophene-2-carboxylate esters .
  • The results of these experiments have contributed to the field of organic synthesis, providing new methods for creating complex organic compounds .

Safety And Hazards

Methyl 2-chloro-4-nitrobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 2-chloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICNSXCJRMYANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158023
Record name Methyl 2-chloro-4-nitrobenzoate
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-nitrobenzoate

CAS RN

13324-11-3
Record name Benzoic acid, 2-chloro-4-nitro-, methyl ester
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Record name Methyl 2-chloro-4-nitrobenzoate
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Record name Methyl 2-chloro-4-nitrobenzoate
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Record name Methyl 2-chloro-4-nitrobenzoate
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Record name METHYL 2-CHLORO-4-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-4-nitrobenzoic acid (10 g, 0.06 mol) in MeOH (120 mL) was added H2SO4 (5 mL). The resulting mixture was stirred at 60° C. overnight. After cooling to room temperature, the mixture was brought to pH=8 using sodium bicarbonate solution. After removal of MeOH, the resulting crude mixture was purified by column chromatography (20% CH2Cl2/PE) to afford 4 g of the title compound. LC-MS: m/z 216.6 (M+H)+
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10 g
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5 mL
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120 mL
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Synthesis routes and methods II

Procedure details

2-Chloro-4-nitrobenzoic acid (50 g, 248 mmol) was subjected to methylation using methanol (500 mL) and H2SO4 (98%, 15 mL) according to the procedure described in the example 66 to obtain the title compound(83)
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50 g
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15 mL
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500 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-Chloro-4-nitrobenzoic acid (500 mg, 2.48 mmol) in methanol was added sulfuric acid in catalytic amounts. The mixture was heated to reflux overnight. TLC showed complete consumption of starting material. The reaction mixture was slowly cooled room temperature and neutralized with sodium bicarbonate. The mixture was extracted with EtOAc and washed with water and brine. The extract was dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by column chromatography to afford pure compound methyl 2-chloro-4-nitrobenzoate 468 mg).
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500 mg
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